Ethyl 3-chloro-4-methylbenzoylformate
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Description
Ethyl 3-chloro-4-methylbenzoylformate is a chemical compound with the molecular weight of 226.66 . Its IUPAC name is ethyl (3-chloro-4-methylphenyl) (oxo)acetate . The compound is used in research and development under the supervision of technically qualified individuals .
Molecular Structure Analysis
The InChI code for Ethyl 3-chloro-4-methylbenzoylformate is 1S/C11H11ClO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
1. Synthesis of Isoxazol-5(4H)-one Derivatives
- A study demonstrated the synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives using ethyl acetoacetate, hydroxylamine hydrochloride, and aromatic aldehydes, highlighting ethyl 3-chloro-4-methylbenzoylformate's role in creating environmentally friendly processes with high yields (Pourmousavi et al., 2018).
2. Synthesis of Aminomethylmonoalkylphosphinate
- Research focused on preparing ethyl 4-(aminomethyl) benzyl (methyl) phosphinate starting from 4-methylbenzoic acid, where ethyl 3-chloro-4-methylbenzoylformate was used as a key intermediate, underlining its importance in novel synthesis methods (Ding & Yan, 2012).
3. Friedländer Synthesis of Quinoline Derivatives
- Another study utilized ethyl 3-chloro-4-methylbenzoylformate in the Friedländer synthesis of 2-(a-Chloroalkyl)quinoline derivatives, demonstrating its utility in the synthesis of complex organic compounds (Degtyarenko et al., 2007).
4. Biosynthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate Ester
- Ethyl 3-chloro-4-methylbenzoylformate was investigated as a precursor for the production of chiral drugs, especially statins. The study focused on the biosynthesis of (S)-CHBE from COBE using biocatalysis, highlighting its role in drug production (Ye, Ouyang & Ying, 2011).
5. Synthesis of Hydrazide-Hydrazones
- A research on the synthesis of novel hydrazide-hydrazones derived from ethyl paraben involved ethyl 3-chloro-4-methylbenzoylformate. This study emphasizes its potential in the development of anticancer agents (Han et al., 2020).
properties
IUPAC Name |
ethyl 2-(3-chloro-4-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWZCWYUHGDXHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-4-methylbenzoylformate |
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